molecular formula C11H8ClF B11902184 2-(Chloromethyl)-5-fluoronaphthalene

2-(Chloromethyl)-5-fluoronaphthalene

Cat. No.: B11902184
M. Wt: 194.63 g/mol
InChI Key: QSRBDDJQVWBGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the fifth position of the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-fluoronaphthalene typically involves the chloromethylation of 5-fluoronaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons of 5-fluoronaphthalene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-fluoronaphthalene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring, facilitating reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to yield dihydronaphthalenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthalenes with functional groups such as azides, thiocyanates, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated naphthalene derivatives.

    Oxidation and Reduction: Formation of naphthoquinones or dihydronaphthalenes.

Scientific Research Applications

2-(Chloromethyl)-5-fluoronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving naphthalene derivatives.

    Medicine: Potential use in the development of novel therapeutic agents due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-fluoronaphthalene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The fluorine atom can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-chloronaphthalene
  • 2-(Chloromethyl)-5-bromonaphthalene
  • 2-(Chloromethyl)-5-iodonaphthalene

Comparison

2-(Chloromethyl)-5-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. Additionally, the fluorine atom can influence the compound’s biological activity, potentially leading to different pharmacological profiles compared to its chloro, bromo, and iodo counterparts.

Properties

Molecular Formula

C11H8ClF

Molecular Weight

194.63 g/mol

IUPAC Name

6-(chloromethyl)-1-fluoronaphthalene

InChI

InChI=1S/C11H8ClF/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2

InChI Key

QSRBDDJQVWBGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.